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Compound of Interest

Compound Name: CC-885-CH2-Peg1-NH-CH3

Cat. No.: B12412776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cereblon E3 ligase modulator, CC-

885, and its functionalized counterpart, CC-885-CH2-Peg1-NH-CH3. We delve into the core

mechanism of action, detail its established and potential therapeutic targets, present key

quantitative data, and outline relevant experimental methodologies. This document serves as a

comprehensive resource for researchers and drug development professionals investigating the

therapeutic applications of this potent molecular glue.

Introduction: From Molecular Glue to Targeted
Protein Degradation
CC-885 is a potent anti-tumor agent that functions as a "molecular glue," modulating the

substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This activity

leads to the ubiquitination and subsequent proteasomal degradation of specific cellular

proteins, known as neosubstrates. The compound CC-885-CH2-Peg1-NH-CH3 is a derivative

of CC-885, functionalized with a linker. This modification enables its use as a "neoDegrader" in

the synthesis of Antibody neoDegrader Conjugates (AnDCs), a strategy designed to deliver the

potent protein-degrading activity of CC-885 specifically to cancer cells.[3][4]
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CC-885 exerts its effects by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin

ligase (CRL4-CRBN) complex.[5] This binding event creates a novel interface on the CRBN

surface, which in turn recruits specific proteins that are not normally targeted by this E3 ligase.

This induced proximity leads to the polyubiquitination of the "neosubstrate" protein, marking it

for degradation by the 26S proteasome. This targeted protein degradation is the fundamental

mechanism driving the therapeutic effects of CC-885.
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CC-885 hijacks the CRL4-CRBN complex to degrade neosubstrates.

Therapeutic Targets of the CC-885 Core
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The therapeutic potential of CC-885 stems from its ability to induce the degradation of key

proteins involved in cancer cell proliferation and survival. The primary and most well-

characterized target is GSPT1, but several other promising neosubstrates have been identified.

GSPT1 (G1 to S Phase Transition 1)
GSPT1, a translation termination factor, is the principal target responsible for the potent anti-

tumor activity of CC-885.[2][6]

Function of GSPT1: GSPT1 is a crucial component of the translation termination complex,

which is responsible for ending protein synthesis.

Consequence of Degradation: Degradation of GSPT1 leads to impaired translation

termination, resulting in ribosome stalling and the activation of stress response pathways,

ultimately triggering p53-independent apoptosis in cancer cells.[7] This mechanism has

shown particular promise in acute myeloid leukemia (AML).[2][7]

PLK1 (Polo-like Kinase 1)
PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers,

including non-small-cell lung cancer (NSCLC).

Function of PLK1: PLK1 plays a critical role in mitosis, including centrosome maturation,

spindle assembly, and cytokinesis.

Consequence of Degradation: CC-885 has been shown to induce the CRBN- and p97-

dependent ubiquitination and degradation of PLK1.[8][9] This degradation synergizes with

PLK1 inhibitors like volasertib to suppress lung cancer cell growth, even in models with

acquired resistance to volasertib.[8][10]

CDK4 (Cyclin-Dependent Kinase 4)
CDK4 is a critical driver of cell cycle progression, and its dysregulation is a hallmark of many

cancers, including multiple myeloma.

Function of CDK4: CDK4, in complex with cyclin D, phosphorylates the retinoblastoma (RB)

protein, leading to the release of E2F transcription factors and entry into the S phase of the

cell cycle.
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Consequence of Degradation: In multiple myeloma cells, CC-885 selectively induces the

ubiquitination and degradation of CDK4 in a CRBN-dependent manner.[11] This leads to

reduced RB phosphorylation, cell cycle arrest, and apoptosis.[11]

BNIP3L (BCL2/adenovirus E1B 19 kDa protein-
interacting protein 3-like)
BNIP3L is a protein involved in mitophagy, the selective degradation of mitochondria.

Function of BNIP3L: BNIP3L is a receptor that mediates the removal of damaged

mitochondria, a process that can be exploited by cancer cells for survival.

Consequence of Degradation: CC-885 can induce the degradation of BNIP3L, thereby

inhibiting mitophagy.[12] This finding suggests that CC-885 could enhance the efficacy of

mitochondria-targeting drugs in cancers like AML.[12]

Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of CC-885 against

various cancer cell lines.

Table 1: Anti-proliferative Activity of CC-885 in Various Cell Lines

Cell Line Cancer Type IC50 (µM) Citation

MOLM-13
Acute Myeloid

Leukemia
< 1 [1]

THLE-2 Human Liver Epithelial < 1 [1]

A549
Non-Small-Cell Lung

Cancer
~1 (in combination) [13]

NCI-H1299
Non-Small-Cell Lung

Cancer
~1 (in combination) [13]

Table 2: Comparison of Anti-proliferative Activity with Other IMiDs®
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Compound IC50 in AML cell lines (µM) Citation

CC-885 < 1 [1]

Lenalidomide > 10 [1]

Pomalidomide > 10 [1]

Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the

activity of CC-885.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary
Complex Formation
This protocol is designed to verify the CC-885-dependent interaction between CRBN and its

neosubstrates.

Cell Culture and Treatment: Culture HEK293T cells transiently transfected with constructs for

CRBN and HA-tagged GSPT1 (or other neosubstrates).

Pre-treatment: Treat cells with a proteasome inhibitor such as MLN-4924 (1 µM) for 3 hours

prior to CC-885 treatment to prevent the degradation of the target protein.

CC-885 Treatment: Treat cells with CC-885 (e.g., 10 µM) or a vehicle control (DMSO) for 2

hours.

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase

inhibitors.

Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to pull down the HA-

tagged neosubstrate.

Washing: Wash the immunoprecipitates to remove non-specific binding proteins.

Elution and Western Blotting: Elute the protein complexes and analyze the presence of co-

precipitated CRBN by Western blotting using a CRBN-specific antibody.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.medchemexpress.com/CC-885.html
https://www.medchemexpress.com/CC-885.html
https://www.medchemexpress.com/CC-885.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a

neosubstrate in the presence of CC-885.
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Reaction Components: Combine purified E1 ubiquitin-activating enzyme, E2 ubiquitin-

conjugating enzyme, ubiquitin, ATP, and the purified CRL4-CRBN complex in a reaction

buffer.

Addition of Substrate and Compound: Add the purified neosubstrate and either CC-885 or a

vehicle control to the reaction mixture.

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for

the ubiquitination reaction to proceed.

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

Analyze the ubiquitination of the neosubstrate by Western blotting using an antibody specific

to the neosubstrate, looking for a ladder of higher molecular weight bands corresponding to

polyubiquitination.

Cell Viability Assay
This assay is used to determine the cytotoxic effects of CC-885 on cancer cell lines.

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

Compound Treatment: Treat the cells with a serial dilution of CC-885 or a vehicle control.

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

Viability Assessment: Measure cell viability using a commercially available assay, such as

the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an

indicator of metabolically active cells.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that

inhibits cell growth by 50%, using appropriate software.

Conclusion and Future Directions
CC-885 represents a powerful tool for targeted protein degradation with significant therapeutic

potential across a range of malignancies. Its ability to induce the degradation of key cancer

drivers like GSPT1, PLK1, and CDK4 underscores the promise of the molecular glue approach.

The development of CC-885-CH2-Peg1-NH-CH3 for the creation of Antibody neoDegrader
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Conjugates offers an exciting avenue for enhancing the tumor-specific delivery of this potent

agent, potentially improving its therapeutic index. Future research will likely focus on identifying

additional neosubstrates, exploring novel combination therapies, and advancing the clinical

development of CC-885 and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Therapeutic Potential of CC-885
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12412776#potential-therapeutic-targets-of-cc-885-
ch2-peg1-nh-ch3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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